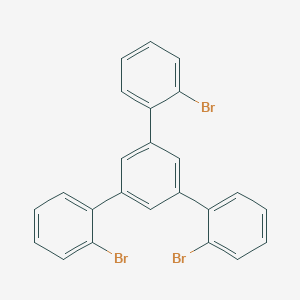
1,3,5-Tris(2-bromophenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris(2-bromophenyl)benzene is a halogenated aromatic monomer. It has three bromo substituents around an aromatic ring .
Synthesis Analysis
The synthesis of this compound involves cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction of 2-aminophenylboronic acid with 1,3,5-triiodobenzene has been used . The synthesis is also reported to be dependent on the choice of substrate .Molecular Structure Analysis
The molecular formula of this compound is C24H15Br3 . The exact mass is 539.87200 .Chemical Reactions Analysis
This compound has been used as a precursor in the fabrication of large-scale, non-multihole, and single-layer porous covalent organic frameworks (pCOFs) on the Ag (111) surface . The heating rate and growth temperature have a strong impact on the size and quality of the pCOFs .Physical And Chemical Properties Analysis
The density of this compound is 1.626±0.06 g/cm3. It has a boiling point of 547.5±45.0 °C and a melting point of 159-160 °C .科学的研究の応用
Nucleation and Cluster Formation
1,3,5-tris(4-bromophenyl)-benzene (3BrY) has been investigated for its role in nucleation and cluster formation. Studies using molecular modeling have shown that 3BrY can spontaneously form disordered clusters from a solution, which then grow into elongated, needle-like structures. This process involves a continuous rearrangement of ordered and disordered domains, resembling the self-assembly of organic molecules (Giberti, Salvalaglio, Mazzotti, & Parrinello, 2017).
Building Block in Supramolecular Chemistry
Benzene-1,3,5-tri-p-phenylphosphonic acid, derived from 1,3,5-tris(p-bromophenyl)benzene, serves as a novel building block in supramolecular chemistry. Its crystalline salt with p-dimethylaminopyridine (DMAP) features organic domains of 1,3,5-triphenylbenzene units associated by hydrogen bonds and π-stacking, offering potential in designing complex molecular structures (Beckmann, Rüttinger, & Schwich, 2008).
2D Covalent Organic Networks
The self-assembly of 1,3,5-tris(4-bromophenyl)benzene on gold surfaces forms two-dimensional covalent organic networks. These networks have been analyzed using scanning tunneling microscopy and X-ray spectroscopic methods, providing insights into the formation and electronic structure of these organic networks (Doyle et al., 2018).
Polymerization on Surfaces
Polymerization of 1,3,5-tris(4-bromophenyl)benzene via dehalogenation on graphene and hexagonal boron nitride demonstrates how molecule-surface interactions influence the synthesis of polymers through C-C coupling. This research provides insights into surface-confined polymer synthesis (Morchutt et al., 2015).
Luminescent Covalent-Organic Polymers
Covalent-organic polymers (COPs) synthesized from 1,3,5-tris(4-bromophenyl)benzene have shown potential in detecting nitroaromatic explosives and small organic molecules. These COPs exhibit high sensitivity and selectivity, making them suitable for applications in explosive detection and organic molecule sensing (Xiang & Cao, 2012).
Safety and Hazards
作用機序
Target of Action
The primary target of 1,3,5-Tris(2-bromophenyl)benzene is the formation of two-dimensional (2D) covalent organic frameworks (COFs) . These COFs are synthesized on various substrates such as graphite (001), Cu (111), and Ag (110) . The choice of substrate significantly influences the synthesis .
Mode of Action
This compound acts as a building block in the on-surface synthesis of COFs . The compound interacts with its targets under ultra-high vacuum conditions . The heating rate and growth temperature are two main factors that impact the size and quality of the pCOFs .
Biochemical Pathways
The compound is involved in the synthesis of COFs, which are a class of porous polymers with potential applications in gas storage, catalysis, and sensing
Result of Action
The action of this compound results in the formation of large-scale, non-multihole, and single-layer pCOFs on the Ag (111) surface . The band gap of the pCOFs has been measured to be approximately 3.01 eV .
Action Environment
The action of this compound is influenced by environmental factors such as the choice of substrate and the conditions under which the synthesis takes place . For instance, the heating rate and growth temperature have a strong impact on the size and quality of the pCOFs .
特性
IUPAC Name |
1,3,5-tris(2-bromophenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br3/c25-22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26)15-18(14-16)21-9-3-6-12-24(21)27/h1-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCRAMFEOFEFKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3Br)C4=CC=CC=C4Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does TBPB interact with metal surfaces and what are the downstream effects?
A1: TBPB exhibits interesting reactivity when deposited on metal surfaces like copper (Cu(111)) [, ]. Instead of undergoing the expected Ullmann coupling, the steric hindrance from its structure leads to a different reaction pathway. TBPB undergoes chemisorption on the copper surface, which activates the ortho C-H bonds []. This activation triggers dehydrogenative coupling reactions, leading to the formation of novel nanostructures.
Q2: Can TBPB undergo other types of reactions on metal surfaces besides dehydrogenative coupling?
A2: Yes, research has shown that TBPB can undergo dehydrobrominative cross-coupling on silver surfaces []. This unexpected reaction occurs between identical TBPB molecules, leading to the formation of larger structures. The selectivity of this cross-coupling is influenced by the substrate's catalytic activity and molecular assembly effects. Theoretical calculations suggest a reaction mechanism involving regioselective C-H bond activation of debrominated TBPB followed by selective C-C coupling of radical intermediates []. This finding expands the potential applications of TBPB in on-surface synthesis for creating diverse molecular architectures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



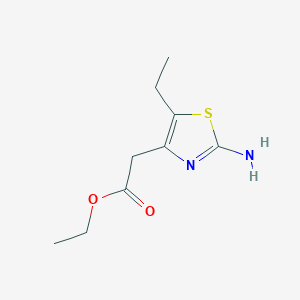
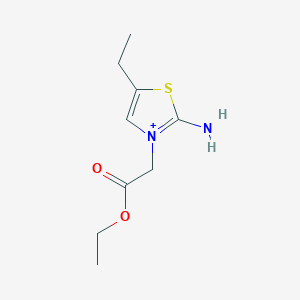

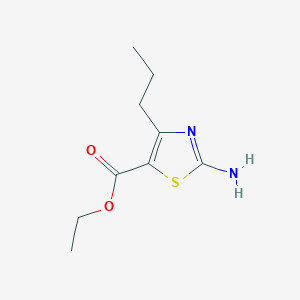

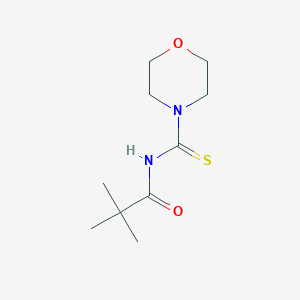
![5-phenyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium](/img/structure/B372298.png)
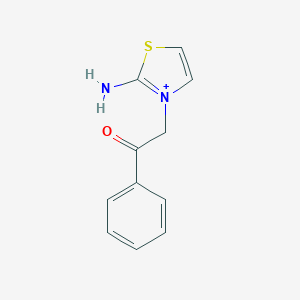
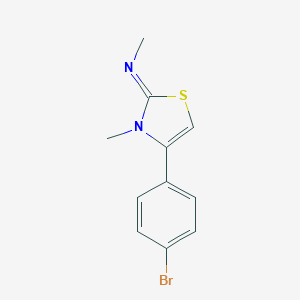
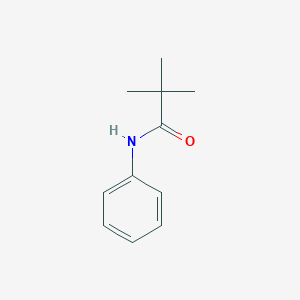
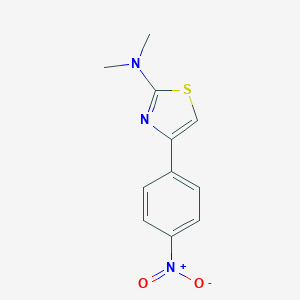
![5-Bromo-6-{4-nitrophenyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B372304.png)